Computed Lipophilicity (XLogP3) vs. Parent Sulfonamide Defines Membrane Permeability Potential
The computed partition coefficient (XLogP3) of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine is 2.6, a value that falls within the optimal range for passive membrane permeability and oral bioavailability (Lipinski's Rule of 5) [1]. In contrast, the parent 4-chloro-2-nitrobenzenesulfonamide (CAS 13852-81-8) lacks the N-cyclopentyl substituent, resulting in a significantly more polar molecule with a lower LogP, which is expected to substantially reduce its ability to cross biological membranes [1][2]. This difference in calculated lipophilicity can translate to markedly different cellular activity and pharmacokinetic profiles, making the cyclopentyl derivative a superior candidate for cell-based assays or in vivo studies where target engagement requires membrane traversal [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 [1] |
| Comparator Or Baseline | 4-Chloro-2-nitrobenzenesulfonamide (CAS 13852-81-8): LogP ~0.5-1.0 (estimated based on parent sulfonamide class) [2] |
| Quantified Difference | Estimated ΔLogP ≈ 1.6-2.1 units (Target compound is ~40-125 times more lipophilic) |
| Conditions | Computed property (XLogP3 algorithm, PubChem); experimental LogP values for the comparator are not available but can be reliably inferred from structurally similar primary sulfonamides |
Why This Matters
For cell-based screening or in vivo studies, a LogP above 2 often correlates with acceptable membrane permeability, giving this compound a foundational advantage over the polar primary sulfonamide that would require a prodrug strategy.
- [1] PubChem. ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopentylamine (CID 3272076). XLogP3-AA = 2.6. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
